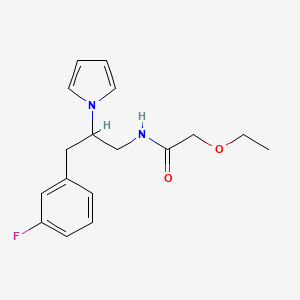

![molecular formula C20H22O6 B2844232 1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one CAS No. 18592-97-7](/img/structure/B2844232.png)

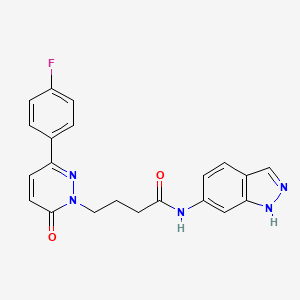

1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is also known as 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-, 3-Methoxy-4-hydroxypropiophenone, 4-Hydroxy-3-methoxypropiophenone, and Propiovanillone . It is a volatile aromatic compound often found in wine that has been aged in wood barrels, contributing to the wine’s flavor profile .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H12O3 . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.2005 . It is a yellowish oil with a boiling point of 126-127 °C at 0.3 mm Hg .Aplicaciones Científicas De Investigación

- Candida albicans : Studies have shown that 4-Hydroxy-2-quinolone can arrest the cell cycle at the S and G2/M phase in Candida albicans, suggesting its potential as an anti-infective agent .

- 4-Hydroxy-2-quinolone exhibits antioxidant properties, which may contribute to its anti-inflammatory effects. Researchers have investigated its potential in managing oxidative stress-related conditions .

- 3-Arylated 2-Hydroxy-1,4-naphthoquinones : These derivatives, including 4-Hydroxy-2-quinolone, have been studied for their anticancer properties. They show promise in inhibiting cancer cell growth .

- Bioisosteric Glutamate Analog : By mimicking the distal (S)-glutamic acid carboxyl group, 4-Hydroxy-2-quinolone derivatives have been explored as potential glutamate analogs with therapeutic applications .

- 4-Hydroxy-2-quinolone is of interest as a biorenewable compound. Researchers have investigated its synthesis methodologies for sustainable chemical production .

- Researchers have used 4-Hydroxy-2-quinolone as a building block for the synthesis of related heterocycles, ranging from four-membered to seven-membered rings. Many of these derivatives exhibit unique biological activities .

- The parent heterocycle, quinolone, has been used in drug development. For instance, quinine and its derivatives (isolated from natural sources) have been employed to treat various conditions, including nocturnal leg cramps and arthritis .

Antimicrobial Properties

Anti-Inflammatory and Antioxidant Effects

Anticancer Potential

Biorenewable Molecules

Heterocyclic Synthesis

Drug Development

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[4-hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-5-15(21)11-7-13(19(23)17(9-11)25-3)14-8-12(16(22)6-2)10-18(26-4)20(14)24/h7-10,23-24H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPHAQHTEFJHBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C(=O)CC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2844150.png)

![2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2844153.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2844168.png)

![N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2844169.png)